molecular formula C10H12F3N3O3 B3006728 Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate CAS No. 1946812-90-3

Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate

Cat. No.: B3006728
CAS No.: 1946812-90-3
M. Wt: 279.219
InChI Key: KXZKSQBRYMDPPL-UHFFFAOYSA-N
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Description

Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate typically involves the reaction of ethyl 5-ethynylanthranilate with substituted hydrazines and hydrazides. This method allows for the formation of 1,3,5-trisubstituted pyrazoles through a series of reactions that include cyclization and functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The trifluoropropyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-ethynylanthranilate: A precursor in the synthesis of Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate.

    1,3,5-Trisubstituted pyrazoles:

Uniqueness

This compound is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable molecule for various research applications.

Properties

IUPAC Name

ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O3/c1-2-19-9(18)6-5-7(8(14)17)16(15-6)4-3-10(11,12)13/h5H,2-4H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZKSQBRYMDPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(=O)N)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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